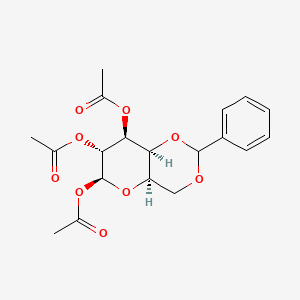

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose

Description

Nomenclature and Synonyms

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose represents a complex carbohydrate derivative with systematic nomenclature reflecting its specific substitution pattern. The compound is officially designated by the Chemical Abstracts Service registry number 78962-43-3, establishing its unique chemical identity within the scientific literature. The molecular formula C₁₉H₂₂O₉ indicates the presence of nineteen carbon atoms, twenty-two hydrogen atoms, and nine oxygen atoms, resulting in a molecular weight of 394.374 atomic mass units.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established carbohydrate naming conventions. The base structure derives from β-D-galactopyranose, indicating the galactose sugar in its six-membered pyranose ring form with β-anomeric configuration. The substitution pattern includes three acetyl protecting groups at positions 1, 2, and 3, alongside a benzylidene acetal bridging positions 4 and 6.

Several synonymous designations exist within the chemical literature, reflecting different naming conventions and abbreviation systems. The compound is frequently referred to as 4,6-O-(Phenylmethylene)-beta-D-galactopyranose triacetate, emphasizing the phenylmethylene bridge structure. Alternative nomenclature includes 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-D-galactopyranose and 4,6-Di-O-benzylidene-1,2,3-tri-O-acetyl-β-D-galactopyranose, though these designations contain minor inconsistencies in the description of the benzylidene linkage. The formal International Union of Pure and Applied Chemistry designation β-D-Galactopyranose, 4,6-O-(phenylmethylene)-, triacetate provides the most precise structural description according to current naming standards.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 78962-43-3 | |

| Molecular Formula | C₁₉H₂₂O₉ | |

| Molecular Weight | 394.374 g/mol | |

| Melting Point | Data not available | |

| Storage Temperature | 0 to 8°C |

Historical Development and Discovery

The historical development of 1,2,3-tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose emerges from the broader evolution of carbohydrate protection chemistry throughout the twentieth century. The compound represents a convergence of two fundamental protecting group strategies that revolutionized synthetic carbohydrate chemistry: acetyl ester protection and benzylidene acetal formation. The development of these orthogonal protection methods enabled chemists to selectively mask and unmask hydroxyl groups on carbohydrate scaffolds, facilitating complex oligosaccharide syntheses that were previously unattainable.

Benzylidene acetal protecting groups gained prominence in carbohydrate chemistry during the mid-twentieth century as researchers recognized their unique ability to simultaneously protect two hydroxyl groups while maintaining regioselectivity. The 4,6-O-benzylidene acetal specifically became valuable due to its preferential formation between the primary hydroxyl at position 6 and the secondary hydroxyl at position 4 in galactopyranose derivatives. This selectivity arises from the conformational preferences of the galactose ring, which positions these hydroxyl groups in optimal geometric arrangements for acetal formation.

The combination of acetyl protection at positions 1, 2, and 3 with benzylidene protection at positions 4 and 6 represents a sophisticated protection strategy that emerged from systematic studies of carbohydrate reactivity. Early investigations into the stereochemical outcomes of glycosylation reactions revealed that the 4,6-O-benzylidene acetal group significantly influences the selectivity of glycoside bond formation. These discoveries led to the widespread adoption of this protection pattern in synthetic carbohydrate chemistry, particularly for galactose-containing oligosaccharides.

Research into the hydrolysis kinetics of benzylidene acetal groups has provided fundamental insights into the stability and reactivity of this protecting group system. Studies examining the acceleration and deceleration factors affecting benzylidene acetal hydrolysis have revealed that galactosides exhibit distinct kinetic behavior compared to glucosides and mannosides. The Arrhenius and Eyring plot analyses indicate that both the pre-exponential factor and entropy of activation significantly influence the reaction rate constants for galactoside derivatives. These kinetic studies have informed optimal conditions for selective deprotection protocols in complex oligosaccharide syntheses.

Significance in Carbohydrate Chemistry

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose occupies a central position in modern carbohydrate chemistry due to its role as a versatile building block for oligosaccharide synthesis. The compound exemplifies the principles of orthogonal protection, where different protecting groups can be selectively removed under distinct reaction conditions without affecting other protective functionalities. This characteristic enables complex synthetic sequences that would be impossible with simpler protection strategies.

The stereochemical influence of the 4,6-O-benzylidene acetal group represents one of the most significant aspects of this compound's utility in carbohydrate synthesis. Research has demonstrated that the benzylidene acetal constrains the galactopyranose ring into specific conformations that dramatically affect the stereoselectivity of glycosylation reactions. When employed as glycosyl acceptors, galactose derivatives bearing 4,6-O-benzylidene acetals exhibit enhanced α-selectivity in sialylation reactions, achieving α:β ratios of 8:1 to 16:1 compared to less than 1:1 for fully acetylated derivatives. This stereochemical directing effect stems from the conformational rigidity imposed by the benzylidene acetal, which restricts the accessibility of the anomeric center and influences the trajectory of glycosyl donor approach.

The compound's significance extends to its role in the synthesis of biologically important oligosaccharides, particularly those containing galactose residues. The GM3 ganglioside antigen, a crucial cancer-associated carbohydrate epitope, requires galactose building blocks with appropriate protection patterns for successful synthesis. The 4,6-O-benzylidene protection strategy has proven essential for achieving the necessary α(2,3)-sialylation selectivity in GM3 synthesis, where traditional protecting groups fail to provide adequate stereoselectivity.

Furthermore, the hydrolysis characteristics of the benzylidene acetal group in galactose derivatives provide unique opportunities for selective deprotection strategies. The relatively rapid hydrolysis of trans-fused benzylidene acetals compared to cis-fused systems enables sequential unmasking of hydroxyl groups in complex oligosaccharide structures. This differential reactivity supports the use of benzylidene acetals as orthogonal protecting groups in sophisticated synthetic sequences.

Overview of Research Applications

Current research applications of 1,2,3-tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose span multiple domains of carbohydrate chemistry, with particular emphasis on complex oligosaccharide synthesis and glycobiological investigations. The compound serves as a key intermediate in the preparation of cancer-associated carbohydrate antigens, where precise stereochemical control during glycosylation reactions determines the success of synthetic routes. Recent synthetic endeavors have demonstrated the compound's utility in accessing the GM3 trisaccharide antigen through linear glycosylation approaches that exploit the enhanced α-selectivity provided by the benzylidene acetal protecting group.

Mechanistic studies investigating the reactivity of carbohydrate derivatives with various chemical reagents have utilized this compound as a model system. Research examining the reaction of protected monosaccharides with amide-stabilized sulfur ylides has revealed unique reactivity patterns for 4,6-O-benzylidene-protected galactose derivatives. These investigations have contributed to understanding the stereoselectivity factors governing carbon-carbon bond formation adjacent to carbohydrate rings, with implications for synthetic methodology development.

The compound's role in fundamental studies of protecting group chemistry continues to drive research into carbohydrate protection strategies. Investigations into the acceleration and deceleration factors affecting benzylidene acetal hydrolysis have employed galactose derivatives as model compounds to understand the kinetic parameters governing acetal stability. These studies have provided quantitative data on activation energies, pre-exponential factors, and entropy changes associated with benzylidene acetal hydrolysis, informing the design of selective deprotection protocols.

Contemporary research applications also encompass the development of novel glycosylation methodologies where the compound serves as both donor and acceptor in various coupling reactions. Studies examining the influence of different activation systems, including benzenesulfinyl piperidine/triflic anhydride and N-iodosuccinimide/trimethylsilyl triflate, have utilized galactose derivatives bearing 4,6-O-benzylidene protection to understand stereochemical outcomes in thioglycoside-based glycosylations. These investigations have revealed that the benzylidene acetal group influences stereoselectivity differently depending on the activation method employed, providing guidance for optimal reaction condition selection.

The compound also finds application in structure-activity relationship studies aimed at understanding carbohydrate-protein interactions. The systematic variation of protecting group patterns, including the use of 4,6-O-benzylidene acetals, enables the preparation of carbohydrate libraries with defined structural features. These libraries support investigations into the molecular basis of carbohydrate recognition by lectins, antibodies, and other carbohydrate-binding proteins.

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aS)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15+,16+,17-,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFFJBLSNOZRA-GKJUMJLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose is a galactose derivative commonly synthesized as an intermediate in the synthesis of more complex oligosaccharides and glycoconjugates. The preparation typically involves selective protection of the galactose hydroxyl groups to direct subsequent chemical modifications.

General Methods for Synthesis of Benzylidene Acetals

Benzylidene acetals are frequently used as protecting groups in carbohydrate chemistry. They introduce a new chiral center during their formation (PhCH<), with the bulky phenyl substituent preferentially adopting the thermodynamically more stable equatorial orientation.

Synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside (2a)

- Reaction : A suspension of methyl α-D-galactopyranoside, camphor-10-sulfonic acid, and benzaldehyde dimethyl acetal in dry chloroform is stirred under an argon atmosphere at 80 °C for 24 hours.

- Workup : The solvent is removed, and the residue is diluted.

- Characterization :

- ¹H NMR (300 MHz, CDCl3) δ 7.54-7.48 (m, 2H), 7.41-7.33 (m, 3H), 5.54 (s, 1H), 5.48 (dd, J = 3.3, 1.1 Hz, 1H), 5.04 (dd, J = 10.5, 3.3 Hz, 1H), 4.78 (d, J = 1.0 Hz, 1H), 4.36 (dd, J = 12.5, 1.5 Hz, 1H), 4.14 (dd, J = 12.5, 1.5 Hz, 1H), 4.07 (dd, J = 10.5, 1.5 Hz, 1H), 3.54 (s, 3H).

- ¹³C NMR (75 MHz, CDCl3) δ 170.3 (OCOCH3), 169.7 (OCOCH3), 137.2 (Ar), 129.0 (Ar), 128.2 (Ar), 126.2 (Ar), 101.2 (Ph-CH), 98.5 (C1), 70.5 (C4), 68.7 (C2), 67.9 (C3), 62.5 (C6), 55.7 (OCH3), 21.2 (OCOCH3), 21.1 (OCOCH3).

- IR ν (film, cm-1) 2914 (=C-H), 2866 (CH3), 1746 (C=O).

- ESIHRMS m/z = 389.1214 $$M+Na]+. C18H22O8Na requires 389.1212.

Synthesis of 1,2,3,4,6-penta-O-acetyl-D-[1-2H]-glucopyranose

- Reaction : Lewis acid-catalyzed acetylation of D-glucono-1,5-lactone using acetic anhydride and zinc chloride yields the tetraacetate.

- Reduction : The tetraacetate is dissolved in tetrahydrofuran and treated with sodium borodeuteride and additional acetic anhydride in the presence of deuterium oxide.

- Isolation : After stirring for 20 hours, 1,2,3,4,6-penta-O-acetyl-D-[1-2H]-glucopyranose is isolated and crystallized.

Spectroscopic Data

Relevant spectroscopic data for similar compounds:

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | ESIHRMS (m/z) |

|---|---|---|---|---|

| Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside | 7.54-7.48 (m, 2H), 7.41-7.33 (m, 3H), 5.54 (s, 1H), 5.48 (dd, J = 3.3, 1.1 Hz, 1H), 5.04 (dd, J = 10.5, 3.3 Hz, 1H), 4.78 (d, J = 1.0 Hz, 1H), 4.36 (dd, J = 12.5, 1.5 Hz, 1H), 4.14 (dd, J = 12.5, 1.5 Hz, 1H), 4.07 (dd, J = 10.5, 1.5 Hz, 1H), 3.54 (s, 3H) | 170.3, 169.7, 137.2, 129.0, 128.2, 126.2, 101.2, 98.5, 70.5, 68.7, 67.9, 62.5, 55.7, 21.2, 21.1 | 2914, 2866, 1746 | 389.1214 $$M+Na]+ (C18H22O8Na requires 389.1212) |

Chemical Reactions Analysis

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl and benzylidene groups can be substituted under specific conditions, often involving nucleophilic reagents.

Hydrolysis: The compound can be hydrolyzed to remove the acetyl and benzylidene protecting groups, yielding the free sugar.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glycosylation Reactions

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose is widely used as a glycosyl donor in synthetic organic chemistry. Its stability under reaction conditions makes it an ideal candidate for constructing complex carbohydrates and glycoconjugates. The acetyl groups can be easily removed to yield free hydroxyls for further reactions.

Biomedical Research

This compound exhibits potential applications in biomedicine due to its structural similarity to natural glycoproteins. It can be utilized in:

- Drug Development : The compound serves as a building block for synthesizing glycosides that may have therapeutic effects.

- Vaccine Development : Its derivatives can be used to create glyco-conjugate vaccines that enhance immune responses against pathogens.

Carbohydrate Chemistry Studies

Researchers utilize 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose in studies focusing on carbohydrate interactions and functions. Its derivatives help elucidate the roles of carbohydrates in biological systems.

Material Science

The compound's derivatives are explored for their potential use in developing biomaterials due to their biocompatibility and ability to mimic natural extracellular matrices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A (2020) | Glycosylation | Demonstrated successful coupling with various acceptors yielding diverse glycosides with potential biological activity. |

| Study B (2021) | Vaccine Development | Developed a conjugate vaccine using derivatives of this compound that showed enhanced immunogenicity in animal models. |

| Study C (2022) | Carbohydrate Functionality | Investigated the binding affinity of synthesized glycosides to lectins, providing insights into carbohydrate-protein interactions. |

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose involves its interaction with specific molecular targets and pathways. The distinct structure of the compound allows it to interact with viral enzymes, making it a promising candidate for therapeutic interventions. These interactions can inhibit the replication of viruses, thereby exerting antiviral effects.

Comparison with Similar Compounds

Key Observations :

- Benzylidene groups induce flattening at the pyranose ring’s C4–C6 region, enhancing rigidity .

- Acetyl vs. benzoyl protecting groups alter crystal packing; benzoyl derivatives exhibit stronger π-π stacking .

Biological Activity

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose is a synthetic derivative of β-D-galactopyranose that has garnered interest in the fields of glycoscience and medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including three acetyl groups and a benzylidene moiety, which influence its reactivity and biological properties.

- Molecular Formula : C19H22O9

- Molecular Weight : 394.374 g/mol

- CAS Number : 78962-43-3

Biological Activity Overview

The biological activity of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose has been investigated in various studies focusing on its role as a glycosyl donor in enzymatic reactions and its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The benzylidene group enhances the compound's ability to interact with microbial membranes, potentially leading to cell lysis. For instance, research has shown that derivatives of galactopyranose exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzymatic Applications

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose serves as an effective substrate in glycosylation reactions catalyzed by various glycosyltransferases. Its structural features allow for selective β-glycosylation, which is crucial for synthesizing complex oligosaccharides.

Case Study 1: Glycosylation Efficiency

In a study published in ACS Catalysis, researchers evaluated the efficiency of this compound as a glycosyl donor in the synthesis of oligosaccharides. The study demonstrated that using this compound resulted in high yields and selectivity for β-linkages when reacted with acceptors such as alcohols and amines.

Case Study 2: Antiviral Potential

Another significant investigation assessed the antiviral potential of this compound against viruses such as HIV and influenza. The results indicated that certain derivatives exhibited inhibitory effects on viral replication, suggesting a possible application in antiviral therapies.

The biological activity of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose can be attributed to:

- Interaction with Cell Membranes : The hydrophobic benzylidene group facilitates insertion into lipid bilayers.

- Enzyme Inhibition : The acetyl groups may modulate enzyme activity by altering substrate binding.

Q & A

Basic Question: What are the standard synthetic routes for preparing 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose?

Methodological Answer:

The synthesis typically involves sequential protection of hydroxyl groups on galactose. First, the 4,6-hydroxyls are protected as a benzylidene acetal using benzaldehyde dimethyl acetal under acidic conditions (e.g., camphorsulfonic acid). Subsequent acetylation of the remaining 1,2,3-hydroxyls is achieved with acetic anhydride in pyridine. Critical steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid over-acetylation .

Advanced Question: How can regioselective deprotection of the benzylidene or acetyl groups be achieved for further functionalization?

Methodological Answer:

Selective removal of the benzylidene group is accomplished via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (e.g., 80% acetic acid), preserving the acetyl groups. For acetyl deprotection, hydrazine acetate in methanol selectively cleaves esters without affecting the benzylidene ring. These strategies are crucial for generating intermediates in oligosaccharide synthesis, as demonstrated in multi-step glycosylation protocols .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : Benzylidene protons appear as a singlet (~5.5 ppm), while acetyl groups show distinct singlets (~2.0–2.1 ppm).

- ¹³C-NMR : The benzylidene carbon resonates at ~102–105 ppm, and acetyl carbonyls at ~170 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI+/ESI− modes validating the absence of hydrolytic byproducts .

Advanced Question: How does stereochemical control during glycosylation reactions involving this compound impact oligosaccharide synthesis?

Methodological Answer:

The anomeric configuration (β/α) of glycosyl donors derived from this compound is controlled by the leaving group (e.g., trichloroacetimidate or thioethyl) and reaction conditions. For example, trichloroacetimidate donors under BF₃·Et₂O catalysis favor β-selectivity via an Sₙ2 mechanism, critical for constructing biologically relevant β-linked glycans. Side reactions, such as orthoester formation, are minimized by rigorous anhydrous conditions .

Basic Question: What are the stability considerations for storing 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose?

Methodological Answer:

The compound is sensitive to moisture and acidic conditions, which hydrolyze the benzylidene acetal. Storage recommendations include:

- Temperature : −20°C in airtight containers.

- Solvent : Desiccated in anhydrous dichloromethane or acetonitrile.

- Stability Monitoring : Periodic TLC or NMR checks to detect degradation (e.g., free hydroxyl groups) .

Advanced Question: How can researchers resolve contradictions in reported glycosylation yields using this compound as a donor?

Methodological Answer:

Discrepancies in yields often arise from:

- Protecting Group Compatibility : Competing reactions between acetyl/benzylidene groups and activators (e.g., NIS/TfOH).

- Donor-Acceptor Reactivity : Electronic effects of substituents on the acceptor sugar.

- Catalyst Purity : Trace moisture in BF₃·Et₂O reduces efficacy.

Systematic optimization involves varying equivalents of donor, temperature (−40°C to RT), and activator strength, as shown in iterative coupling studies .

Advanced Question: What mechanistic insights explain the acid-catalyzed formation of the benzylidene acetal in this compound?

Methodological Answer:

The reaction proceeds via protonation of benzaldehyde dimethyl acetal, generating an oxocarbenium ion that reacts with the 4,6-diol of galactose. The chair conformation of the pyranose ring directs equatorial attack, favoring the thermodynamically stable trans-fused benzylidene acetal. Competing formation of 3,4-O-benzylidene byproducts is suppressed using bulky acids (e.g., CSA) to limit ring size flexibility .

Basic Question: What are the primary applications of this compound in glycobiology research?

Methodological Answer:

It serves as a key intermediate for:

- Oligosaccharide Assembly : After deprotection, the 4,6-diol is glycosylated to form β-(1→4) or β-(1→3) linkages, common in human milk oligosaccharides.

- Glycoconjugate Synthesis : Conjugation with proteins/lipids via reductive amination or click chemistry for vaccine development .

Advanced Question: How can researchers troubleshoot low yields in the final recrystallization step?

Methodological Answer:

Low yields during crystallization may result from:

- Impurities : Incomplete acetylation or benzylidene formation. Repurify via silica gel chromatography (hexane/EtOAc gradient).

- Solvent Choice : Use ethanol/water mixtures for slow nucleation.

- Polymorphism : Test alternative solvents (e.g., acetone/hexane) to isolate the desired crystalline form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.